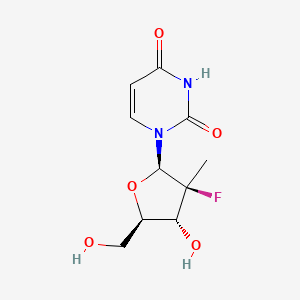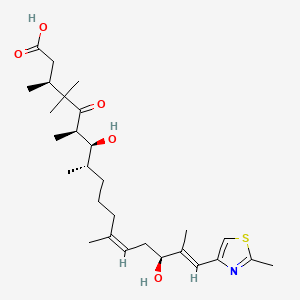![molecular formula C12H19N3O2 B13858701 N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a methoxyethyl(methyl)amino group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methoxyethylamine, and acetic anhydride.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with acetic anhydride to form the acetamide derivative.
Amine Substitution: Finally, the acetamide derivative is reacted with 2-methoxyethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-aminophenyl)-2-(dimethylamino)acetamide
- N-(4-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
- N-(3-aminophenyl)-2-[2-ethoxyethyl(methyl)amino]acetamide
Uniqueness
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethyl group may impart different solubility and stability properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H19N3O2 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(6-7-17-2)9-12(16)14-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,13H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
MUGDXIWGCPBAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC)CC(=O)NC1=CC=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



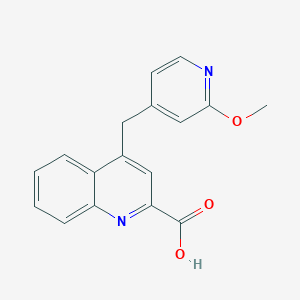


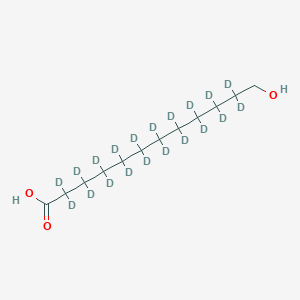
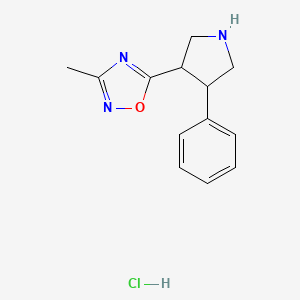
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
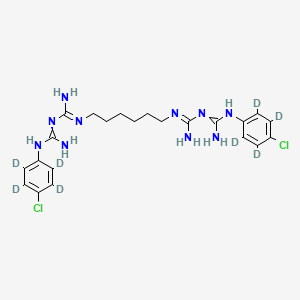
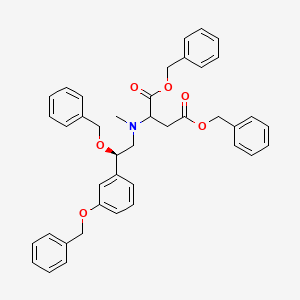
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
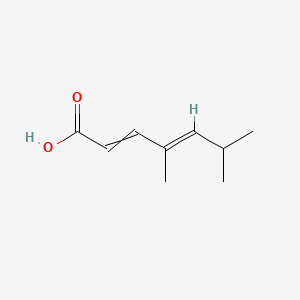
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
